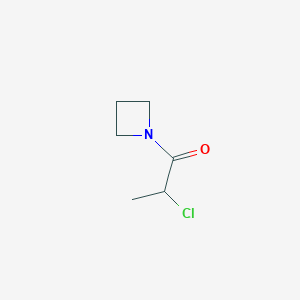![molecular formula C18H21N7O B2537185 1-(4-(3-(对甲苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)丙-1-酮 CAS No. 920262-96-0](/img/structure/B2537185.png)
1-(4-(3-(对甲苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)丙-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a complex organic compound that features a unique arrangement of triazolo and pyrimidinyl groups linked via a piperazine ring and attached to a propanone moiety
科学研究应用
1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one has diverse applications:
Chemistry: : As a building block for more complex molecules.
Biology: : Investigating its interactions with biological macromolecules.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific receptors or enzymes.
Industry: : May find applications in the development of novel materials or catalysts.
作用机制
Target of Action
The compound 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one primarily targets the ubiquitin-specific protease 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in the regulation of various cellular processes, including cell cycle progression and the epithelial-mesenchymal transition .
Mode of Action
This compound binds reversibly to USP28, directly affecting its protein levels . By inhibiting USP28, the compound can disrupt the normal function of the enzyme, leading to changes in the cellular processes that USP28 regulates .
Biochemical Pathways
The inhibition of USP28 by this compound affects several biochemical pathways. For instance, it can inhibit the proliferation of cells, disrupt the cell cycle at the S phase, and hinder the progression of the epithelial-mesenchymal transition . These effects can lead to downstream effects such as the suppression of tumor growth and the inhibition of cancer cell migration .
Pharmacokinetics
These studies can provide valuable insights into the potential bioavailability and pharmacokinetic properties of this compound .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation, disruption of the cell cycle, and hindrance of the epithelial-mesenchymal transition . These effects can lead to the suppression of tumor growth and the inhibition of cancer cell migration .
准备方法
Synthetic Routes and Reaction Conditions
1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one can be synthesized through a multi-step organic synthesis process. The synthesis often starts with the formation of the triazolopyrimidine core, which is then functionalized with the piperazine and propanone groups.
Typical synthesis steps may include:
Cyclization reactions: : to form the triazolopyrimidine framework.
Nucleophilic substitutions: : where piperazine rings are introduced.
Condensation reactions: : to attach the propanone moiety.
Industrial Production Methods
While the laboratory-scale synthesis involves precise control of reaction conditions such as temperature, pH, and solvent choice, scaling up to industrial production requires optimization of these conditions for cost-effectiveness and yield improvement. Techniques like continuous flow synthesis might be employed to achieve consistent product quality.
化学反应分析
Types of Reactions
1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: : to form corresponding sulfoxides or sulfones.
Reduction: : which may reduce the keto group to a hydroxyl group.
Substitution: : particularly nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reducing agents: : such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: : transition metal catalysts might be used in certain substitution reactions.
Major Products Formed
Oxidation: : yields sulfoxides or sulfones.
Reduction: : results in alcohol derivatives.
Substitution: : produces various substituted derivatives, depending on the nucleophile used.
相似化合物的比较
Compared to other triazolo[4,5-d]pyrimidine derivatives, 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one stands out due to its unique substitution pattern, which may enhance its biological activity or stability. Similar compounds might include:
1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
Each of these compounds has variations in their biological activity and applications based on their structural differences.
Is there anything you would like to delve into further or need additional details on?
属性
IUPAC Name |
1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-3-15(26)23-8-10-24(11-9-23)17-16-18(20-12-19-17)25(22-21-16)14-6-4-13(2)5-7-14/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEYOOFSCGGGDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
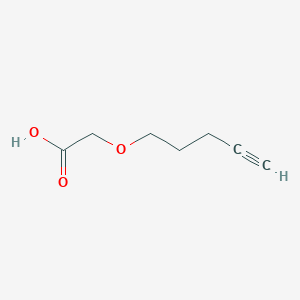
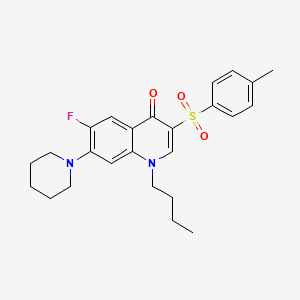

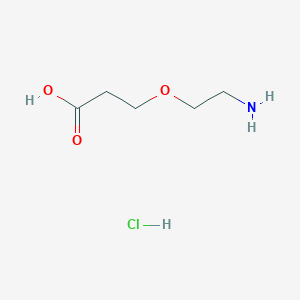
![N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2537108.png)

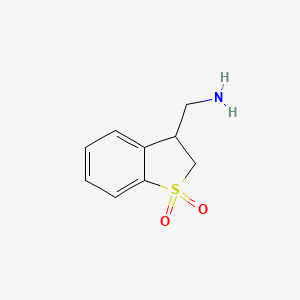
![7-(2H-1,3-benzodioxole-5-carbonyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2537115.png)
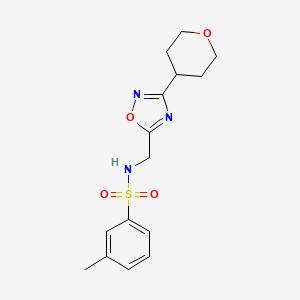

![3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2537122.png)
